molecular formula C14H13N3O B2546348 6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline CAS No. 154235-82-2

6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline

Cat. No.: B2546348
CAS No.: 154235-82-2
M. Wt: 239.278
InChI Key: LKXTWGUTMRESPF-UHFFFAOYSA-N
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Description

6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a 1,2,3,6-tetrahydropyridine moiety attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline typically involves the condensation of quinoxaline derivatives with 1,2,3,6-tetrahydropyridine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-tetrahydropyridine derivatives: These compounds share the tetrahydropyridine moiety and exhibit similar chemical reactivity.

    Quinoxaline derivatives: Compounds with a quinoxaline core that may have different substituents attached.

Uniqueness

6-(1,2,3,6-tetrahydropyridine-1-carbonyl)quinoxaline is unique due to the combination of the quinoxaline core and the 1,2,3,6-tetrahydropyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(quinoxalin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXTWGUTMRESPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Quinoxalinecarboxylic acid (320 mg; 1.8 mmol) is suspended in 10 ml methylene chloride. As the suspension is stirred, 2 equivalents of triethylamine are added, followed by 0.22 ml (1.8 mmol) of trimethylacetyl chloride. After 15 min, 164 ul (1.8 mmol) of 1,2,3,6-tetrahydropyridine is added and the solution is stirred overnight. The solution is diluted with 20 ml of diethyl ether and washed with 10 ml water followed by 10 ml 10% NaCO3. The organic solution is dried over Na2SO4/K2CO3 and concentrated to a red-brown oil. Purification by chromatography on silica gel (eluted with CCl4/CHCl3 1:1) gives a pale yellow oil that eventually solidifies. The solid is layered with hexane and finely dispersed by mechanical crushing to yield pale yellow XIII. EMIS m/z=239 (parent), 157 (base), and 129. 1H NMR δ 2.22 and 2.34 (br, 2), 3.54, 3.94, 3.97, and 4.29 (br, 4), 5.5-6.0 (br, 2), 7.85 (dd, 1, J=8.7, 1.3 Hz), 8.15 (d, 1, J=1.6 Hz), 8.18 (br d, 1, J=8.5 Hz), and 8.90 ppm (s, 1).
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320 mg
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164 μL
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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